molecular formula C4H4N2O2S B127541 3-Amino-4-isothiazolecarboxylic acid CAS No. 920459-08-1

3-Amino-4-isothiazolecarboxylic acid

Cat. No.: B127541
CAS No.: 920459-08-1
M. Wt: 144.15 g/mol
InChI Key: UOLLMKJGLPMRAD-UHFFFAOYSA-N
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Description

3-Amino-4-isothiazolecarboxylic acid is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-isothiazolecarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, followed by decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization and oxidation reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-isothiazolecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline solution is commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isothiazole derivatives, which can have different functional groups attached to the ring structure .

Scientific Research Applications

3-Amino-4-isothiazolecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-isothiazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-isothiazolecarboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-amino-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLLMKJGLPMRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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